molecular formula C12H16F2N2 B3092090 (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine CAS No. 1222711-96-7

(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B3092090
CAS No.: 1222711-96-7
M. Wt: 226.27 g/mol
InChI Key: HHKDIWCFUJSZFU-LLVKDONJSA-N
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Description

(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity. This compound, in particular, features a piperidine ring substituted with a difluorophenyl group, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable piperidine derivative with a difluorobenzyl halide under basic conditions.

    Final Amination Step: The final step involves the introduction of the amine group at the 3-position of the piperidine ring. This can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the difluorophenyl group or the piperidine ring, potentially leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where the fluorine atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, used as a precursor in the synthesis of various derivatives.

    Difluorophenylpiperidine: A related compound with similar structural features but different substitution patterns on the aromatic ring.

    Fluorinated Amines: Compounds containing fluorine atoms and amine groups, known for their unique chemical and biological properties.

Uniqueness

(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine is unique due to the specific positioning of the difluorophenyl group and the stereochemistry of the piperidine ring. This configuration can result in distinct biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(3R)-1-[(2,5-difluorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-10-3-4-12(14)9(6-10)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDIWCFUJSZFU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)CC2=C(C=CC(=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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